molecular formula C15H21N3O4S B3234782 3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353981-38-0

3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3234782
CAS No.: 1353981-38-0
M. Wt: 339.4 g/mol
InChI Key: SROZNFLNTPUPLE-UHFFFAOYSA-N
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Description

3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring via a sulfanyl linkage The compound also contains a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the nitration of pyridine to introduce the nitro group at the desired position.

    Sulfanyl Linkage Formation: The nitro-pyridine derivative is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Piperidine Ring Introduction: The resulting compound is further reacted with a piperidine derivative under appropriate conditions to form the piperidine ring.

    Esterification: Finally, the carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Introduction of various functional groups at the sulfanyl position.

Scientific Research Applications

3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of nitro-pyridine derivatives with biological targets.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl linkage and piperidine ring may also play roles in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitro-pyridin-2-ylsulfanyl)-ethanol
  • 3-(5-Nitro-pyridin-2-ylsulfanyl)-propanoic acid
  • 3-(5-Nitro-pyridin-2-ylsulfanyl)-butanoic acid

Uniqueness

3-(5-Nitro-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring and tert-butyl ester group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(5-nitropyridin-2-yl)sulfanylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-4-5-12(10-17)23-13-7-6-11(9-16-13)18(20)21/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROZNFLNTPUPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129330
Record name 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-38-0
Record name 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(5-nitro-2-pyridinyl)thio]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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